Fluoresceinamine Maleic Acid Monoamide

描述

Synthesis Analysis

The synthesis of compounds related to Fluoresceinamine Maleic Acid Monoamide involves the preparation of novel polyamides with specific units in the backbone, derived from newly synthesized diamine monomers and various dicarboxylic acids through techniques such as phosphorylation polyamidation. These processes yield amorphous polyamides exhibiting excellent solubility in polar solvents and the ability to form flexible polymer films (Sun et al., 2015).

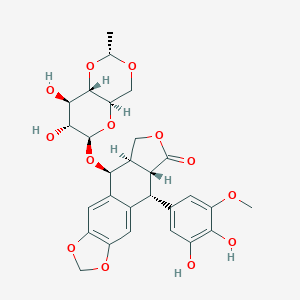

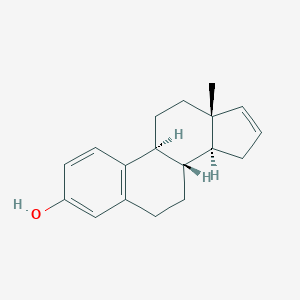

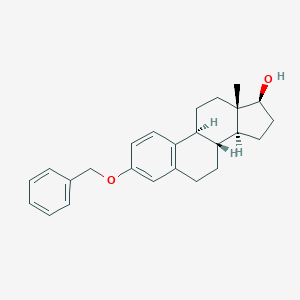

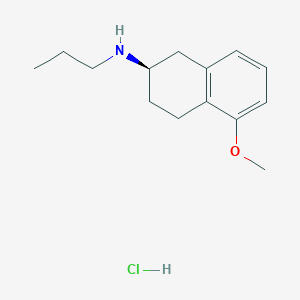

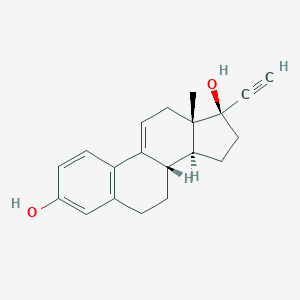

Molecular Structure Analysis

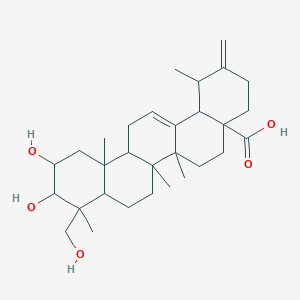

The molecular structure of derivatives and related compounds showcases a complex arrangement of fluorene, oxy-ether, and diphenyl-silane moieties. Characterization methods such as FTIR, 1H, 13C, and 29Si-NMR spectroscopy validate the proposed structures, indicating the presence of aromatic rings contributing to thermal stability and transparency in the visible region (Tundidor‐Camba et al., 2011).

Chemical Reactions and Properties

Polyamides derived from fluorene-based monomers demonstrate reversible electrochemical oxidation and reduction, enabling electrochromic characteristics with color changes observable in polymer films. These films exhibit high coloration efficiency and cyclic stability, indicating their potential for applications in electrochromic devices (Sun et al., 2015).

Physical Properties Analysis

The physical properties of related polyamides include good thermal stability with glass transition temperatures ranging significantly and minimal weight loss at elevated temperatures. The inherent viscosity values and transparency in the visible region highlight the polymers' applicability in creating optically transparent materials (Tundidor‐Camba et al., 2011).

Chemical Properties Analysis

Chemical properties of fluoresceinamine maleic acid monoamide-related compounds involve their interaction with environmental stimuli, demonstrated by their electrochromic and electrofluorescent behaviors. These compounds can switch fluorescence between "on" and "off" states by applying reduction and oxidation potentials, showing a high contrast ratio and enabling their use in sensing and imaging applications (Meng et al., 2017).

科研应用

Fluorescence in Diagnostic and Therapeutic Applications

Fluorescein compounds are extensively used for their fluorescent properties, especially in diagnostic imaging and therapeutic applications. For example, Sodium fluorescein (a closely related compound) is employed in ocular surgeries to assess retinal blood flow and has recently gained attention for its application in vascular neurosurgery. This demonstrates fluorescein derivatives' capacity for real-time blood flow visualization and potential for assessing vascular integrity and guiding surgical interventions [Zhao et al., 2019].

Advanced Oxidation Processes

In environmental sciences, fluorescein derivatives are subjects of study in the degradation of pollutants through advanced oxidation processes (AOPs). These studies focus on understanding the pathways, by-products, and biotoxicity of the degradation processes. Such research is crucial for developing efficient methods to remove contaminants from water, demonstrating fluorescein compounds' role in environmental chemistry and safety [Qutob et al., 2022].

Molecular Imaging and Toxicity Studies

Fluorophores, including fluorescein derivatives, are critical in molecular imaging for cancer diagnosis and other pathologies, offering real-time, non-invasive visualization of cellular and molecular processes. However, their application necessitates thorough investigations into their toxicity, indicating a cautious approach toward their use in live subjects. Such research underscores the balance between the utility of fluorescein compounds in imaging and the need to understand their safety profile [Alford et al., 2009].

Safety And Hazards

性质

IUPAC Name |

(Z)-4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO8/c26-13-2-5-17-19(10-13)32-20-11-14(27)3-6-18(20)24(17)16-4-1-12(9-15(16)23(31)33-24)25-21(28)7-8-22(29)30/h1-11,26-27H,(H,25,28)(H,29,30)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSPCTIVGNRMCN-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1NC(=O)/C=C\C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446268 | |

| Record name | Fluoresceinamine Maleic Acid Monoamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoresceinamine Maleic Acid Monoamide | |

CAS RN |

75900-74-2 | |

| Record name | Fluoresceinamine Maleic Acid Monoamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione](/img/structure/B30825.png)

![Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate](/img/structure/B30861.png)